2-Amino-4-chlorothiophene-3-carbonitrile
Overview
Description
2-Amino-4-chlorothiophene-3-carbonitrile is a heterocyclic compound containing a thiophene ring substituted with an amino group at the second position, a chlorine atom at the fourth position, and a cyano group at the third position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that n-heterocyclic inhibitors, which include thiophene derivatives, adsorb on metallic surfaces through unshared paired electrons of heteroatoms (n, o), conjugated double and/or triple bonds, and aromatic rings . The adsorption of the heterocyclics on metal surface is influenced by several factors such as the presence of functional groups, electron density at donor heteroatoms (N, O, and S), and chemical structure .
Biochemical Pathways
It’s known that thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Result of Action
It’s known that thiophene derivatives can act as corrosion inhibitors . The increased concentration of these compounds causes an increase in the extent of adsorption and surface coverage due to the availability of a large number of inhibitor molecules, therefore increasing inhibition efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chlorothiophene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in ethanol . Another approach includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chlorothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-chlorothiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse pharmacological activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dihydrothiophene-3-carbonitrile: Similar structure but lacks the chlorine atom at the fourth position.
2-Amino-3-cyano-4H-pyran-3-carbonitrile: Contains a pyran ring instead of a thiophene ring.
Uniqueness
2-Amino-4-chlorothiophene-3-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This substitution can enhance its potential as a pharmacologically active compound and its utility in various industrial applications .
Biological Activity
2-Amino-4-chlorothiophene-3-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an amino group, a chlorine atom, and a nitrile group attached to a thiophene ring, giving it distinct chemical properties that may contribute to its biological effects. Its molecular formula is and it has a molecular weight of approximately 158.61 g/mol.
Chemical Structure and Properties
The structural characteristics of this compound are critical for its biological activity. The presence of the amino and nitrile groups allows for potential interactions with various biological targets, while the chlorine atom may influence its reactivity and binding affinity.
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 158.61 g/mol |
Functional Groups | Amino, Chloro, Nitrile |
Structural Framework | Thiophene ring |
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. These activities are attributed to the compound's ability to interact with specific enzymes or receptors, leading to therapeutic effects.
Antimicrobial Activity
Studies have demonstrated that this compound shows promise as an antimicrobial agent. It has been tested against various bacterial strains, revealing effective inhibition of growth. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For instance, cytotoxicity assays against cancer cell lines such as MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer) have shown that the compound exhibits growth inhibitory activity comparable to or exceeding that of standard chemotherapeutic agents like etoposide. The IC50 values for these compounds were found to be below 30 μg/mL, indicating potent activity.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:
- Inhibition of Enzymatic Activity : The compound might inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through pathways involving reactive oxygen species (ROS) or other signaling molecules.
- Interference with DNA Synthesis : Given its structural similarities to other nucleic acid-interacting compounds, it could interfere with DNA replication processes.
Comparative Analysis with Analogous Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Amino-5-chlorothiophene-2-carbonitrile | Different substitution pattern | Varies in reactivity and activity |
5-Amino-4-chlorothiophene-2-carbonitrile | Similar thiophene structure | Exhibits different biological properties |
2-Amino-5-chlorothiophene-3-carbonitrile | Same base structure but different functional groups | Specific interactions with biological targets |
Case Studies
- Antimicrobial Efficacy Study : A study investigated the antimicrobial efficacy of various derivatives of thiophene compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new class of antibiotics.
- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 20 μg/mL across different cell lines, indicating strong cytotoxic effects compared to established chemotherapeutics.
Properties
IUPAC Name |
2-amino-4-chlorothiophene-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c6-4-2-9-5(8)3(4)1-7/h2H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKNZJMPLWSMOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90312-20-2 | |
Record name | 2-amino-4-chlorothiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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